molecular formula C10H17NO B13830426 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one

1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one

Cat. No.: B13830426
M. Wt: 167.25 g/mol
InChI Key: IARVLOXQDRXNNZ-UHFFFAOYSA-N
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Description

1-(4-Aminobicyclo[222]octan-1-YL)ethan-1-one is a bicyclic compound featuring a unique structure that includes a bicyclo[222]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate reagents. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This method allows for the preparation of the bicyclic core structure, which can then be further functionalized to introduce the amino and ethanone groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic asymmetric [4 + 2] cycloaddition reactions has been explored for the efficient production of bicyclo[2.2.2]octane derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ethanone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and stability. This compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one is unique due to its combination of an amino group and an ethanone group on the bicyclo[2.2.2]octane core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(4-amino-1-bicyclo[2.2.2]octanyl)ethanone

InChI

InChI=1S/C10H17NO/c1-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7,11H2,1H3

InChI Key

IARVLOXQDRXNNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CCC(CC1)(CC2)N

Origin of Product

United States

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